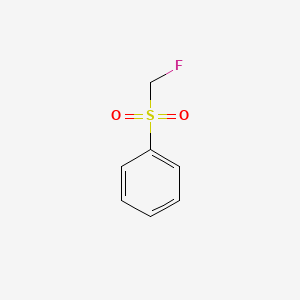

Fluoromethyl Phenyl Sulfone

Descripción general

Descripción

Fluoromethyl phenyl sulfone is an organosulfur compound characterized by the presence of a fluoromethyl group attached to a phenyl sulfone moiety. This compound is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluoromethyl phenyl sulfone can be synthesized through a multi-step process. One common method involves the reaction of methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST) in chloroform, followed by oxidation with Oxone (potassium peroxymonosulfate) in methanol . The detailed steps are as follows:

Fluoromethyl Phenyl Sulfide Formation:

Oxidation to this compound:

Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Fluoromethyl phenyl sulfone participates in nucleophilic substitutions, particularly with alkyl halides, under strongly basic conditions.

Alkylation with Primary Alkyl Iodides

Reaction with primary alkyl iodides (RCH₂I) in DMF at −50°C using t-BuOK as a base yields alkylated difluoromethyl sulfones (RCH₂CF₂SO₂Ph) via an Sₙ2 mechanism .

| Entry | Alkyl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | CH₃(CH₂)₆I | CH₃(CH₂)₆CF₂SO₂Ph (4a) | 79 |

| 2 | CH₃(CH₂)₄I | CH₃(CH₂)₄CF₂SO₂Ph (4b) | 80 |

| 3 | CH₃(CH₂)₃I | CH₃(CH₂)₃CF₂SO₂Ph (4c) | 84 |

- Key Conditions : Excess alkyl iodide (4 equiv.), t-BuOK (2 equiv.), DMF solvent, −50°C .

- Limitations : Secondary alkyl halides show poor reactivity due to steric hindrance .

Stereoselective Monofluoromethylation

The compound acts as a fluoromethylating agent for N-(tert-butanesulfinyl)imines, producing α-monofluoromethylamines with nonchelation-controlled stereoselectivity (up to 99:1 dr) .

Radical-Mediated Trifluoromethylation

Under visible light, this compound forms electron donor–acceptor (EDA) complexes with arylthiolates, enabling S-trifluoromethylation without photocatalysts .

Reaction Pathway:

- EDA Complex Formation : Arylthiolate anion + CF₃SO₂Ph → EDA complex.

- Single Electron Transfer (SET) : Visible light induces intramolecular SET, generating CF₃- radicals.

- Radical Coupling : CF₃- reacts with thiophenol to yield S-trifluoromethylated products.

Julia–Kocienski Olefination

This compound derivatives are key intermediates in the Julia–Kocienski olefination, reacting with aldehydes to form alkenes .

Mechanism:

- Deprotonation : Sulfone anion formation with a strong base (e.g., KHMDS).

- Aldehyde Addition : Nucleophilic attack on the aldehyde, forming a β-hydroxysulfone.

- Elimination : Reductive elimination (e.g., with Na/Hg) produces E-alkenes predominantly .

Reductive Desulfonylation

This compound undergoes reductive cleavage of the sulfonyl group under specific conditions:

- Sodium/Amalgam Reduction :

Electrophilic Fluoromethylation

The compound facilitates electrophilic fluoromethylation of soft nucleophiles (e.g., thiols, amines):

- Thiols :

Darzens Reaction

This compound reacts with carbonyl compounds in Darzens-type condensations to form epoxides or fluorinated olefins .

- Example :

Halogenation Reactions

Treatment with elemental halogens (X₂) yields halogenated derivatives:

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

Fluoromethyl phenyl sulfone serves as a fluoromethylating agent in organic reactions, particularly in the synthesis of fluorinated alcohols and vinyl compounds. Its utility is exemplified in the following processes:

- Fluoromethyl Wittig Equivalent : This compound acts as a fluoromethyl Wittig equivalent, facilitating the formation of β-fluoro-alcohols from carbonyl compounds. The reaction yields terminal vinyl fluorides via α-fluoro-α,β-unsaturated sulfones, showcasing its efficiency in synthesizing fluorinated intermediates .

- Visible-Light-Promoted Reactions : Recent studies have demonstrated that this compound can be utilized as a precursor for trifluoromethyl radicals. This application allows for the S-trifluoromethylation of thiophenols under photoredox conditions, expanding its role in radical chemistry .

Pharmaceutical Applications

This compound is crucial in drug development due to its ability to introduce fluorine into organic molecules, which can significantly enhance biological activity and metabolic stability. Some notable applications include:

- Antiviral and Anticancer Agents : The incorporation of fluorinated groups into drug candidates often leads to improved pharmacokinetic properties. For instance, compounds derived from this compound have been explored as potential candidates for antiviral and anticancer therapies .

- Enhancement of Drug Design : Fluorine atoms can influence the lipophilicity and binding affinity of drugs to their targets, making this compound an essential building block in medicinal chemistry .

Agrochemical Applications

In agrochemistry, this compound is recognized for its role in developing herbicides and pesticides. The introduction of fluorinated moieties can enhance the efficacy and selectivity of these compounds:

- Pesticide Development : The compound's ability to modify biological activity makes it valuable in synthesizing new agrochemical agents that are more effective against pests while minimizing environmental impact .

Case Study 1: Synthesis of β-Fluoro-Alcohols

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Fluoromethylation | Carbonyl Compound + this compound | β-Fluoro-Alcohol | 75 |

This case study illustrates the successful application of this compound in synthesizing β-fluoro-alcohols, demonstrating a yield of 75%, which is significant for industrial applications.

Case Study 2: Trifluoromethylation Reaction

| Reaction Type | Substrate | Product | Conditions |

|---|---|---|---|

| S-Trifluoromethylation | Thiophenol | Trifluoromethylated Thiophenol | Visible light irradiation |

This study highlights the innovative use of this compound as a trifluoromethyl radical precursor under visible light conditions, indicating its versatility in radical chemistry.

Mecanismo De Acción

The mechanism of action of fluoromethyl phenyl sulfone involves its ability to participate in various chemical reactions due to the presence of the fluoromethyl and sulfone groups. These functional groups can interact with molecular targets and pathways, leading to the formation of new chemical entities with desired properties. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Fluoromethyl phenyl sulfone can be compared with other similar compounds, such as:

Phenyl Sulfone: Lacks the fluoromethyl group, resulting in different reactivity and properties.

Dithis compound: Contains two fluorine atoms, leading to distinct chemical behavior.

Chloromethyl Phenyl Sulfone: Contains a chloromethyl group instead of a fluoromethyl group, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the presence of the fluoromethyl group, which imparts specific chemical properties and reactivity. This makes it valuable in applications where fluorine-containing compounds are desired.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential in various scientific and industrial fields.

Actividad Biológica

Fluoromethyl phenyl sulfone (FMPS) is a compound of significant interest in medicinal chemistry due to its unique biological properties and applications in drug development. This article provides an overview of the biological activity of FMPS, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula and is characterized by the presence of a fluoromethyl group attached to a phenyl sulfone moiety. The incorporation of fluorine into organic compounds often enhances their metabolic stability, lipophilicity, and overall pharmacokinetic profiles, making them suitable candidates for drug development .

The biological activity of FMPS can be attributed to several key mechanisms:

- Nucleophilic Reactivity : FMPS acts as a nucleophilic monofluoromethylation reagent, facilitating the synthesis of various biologically active compounds. This property is crucial for modifying existing drugs to enhance their efficacy and selectivity .

- Bioisosterism : The fluoromethyl group serves as a bioisosteric unit, allowing for the modification of functional groups in drug design without significantly altering the compound's biological activity. This characteristic is particularly valuable in optimizing lead compounds during drug development .

Therapeutic Applications

FMPS has shown promise in several therapeutic areas:

- Anticancer Activity : Research indicates that derivatives of FMPS exhibit significant anticancer properties. For example, compounds derived from FMPS have demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin against various cancer cell lines (e.g., A549, HCT116) . Specific studies reported IC50 values as low as 22.4 µM for certain derivatives, highlighting their potential as effective anticancer agents .

- Antibacterial Properties : Studies have also explored the antibacterial activity of FMPS derivatives. Some compounds exhibited minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against pathogenic bacteria such as E. coli and C. albicans, suggesting a strong potential for developing new antibacterial therapies .

Research Findings

Several studies have contributed to our understanding of FMPS's biological activity:

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of FMPS derivatives against eight human cancer cell lines. Compounds with sulfonyl groups showed promising results, with significant down-regulation of cancer-related genes such as EGFR and KRAS in treated cells .

- Antibacterial Activity : Another investigation focused on the antibacterial properties of FMPS derivatives against resistant strains. The study found that certain modifications led to enhanced efficacy against Bacillus mycoides and Candida albicans, indicating the potential for developing new antibiotics based on FMPS .

Propiedades

IUPAC Name |

fluoromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENHPZASLKBBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374616 | |

| Record name | Fluoromethyl Phenyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20808-12-2 | |

| Record name | Fluoromethyl Phenyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoromethyl Phenyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes fluoromethyl phenyl sulfone useful in organic synthesis?

A1: this compound acts as a fluoromethyl Wittig equivalent []. This means it can participate in reactions similar to the Wittig reaction, enabling the formation of fluoroalkenes from carbonyl compounds. This is particularly valuable because direct fluoromethylation reactions can be challenging to control.

Q2: How does this compound react with N-(tert-butanesulfinyl)imines?

A2: This reaction provides a stereoselective route to α-monofluoromethylamines [, , , , ]. The reaction proceeds via nucleophilic attack of the this compound on the imine, followed by desulfinylation. Importantly, this method exhibits a nonchelation-controlled stereoselectivity mode, giving access to specific isomers of the desired amine product.

Q3: Can this compound be used to synthesize cyclic α-monofluoromethylated secondary amines?

A3: Yes, this can be achieved by starting with N-(tert-butanesulfinyl)imines that have a terminal tosylate (OTs) group [, ]. After the fluoromethylation step, the tosylate group allows for intramolecular cyclization, generating the desired cyclic secondary amine with high stereoselectivity.

Q4: Are there efficient synthetic routes for preparing this compound?

A4: Several methods exist for synthesizing this compound. One approach involves reacting chloromethyl phenyl sulfide with potassium fluoride in acetonitrile to yield fluoromethyl phenyl sulfide []. Subsequent oxidation with Oxone® in a methanol/water mixture furnishes the desired this compound []. Alternative methods, including those utilizing trichlorofluoromethane (CFCl3) as a starting material, have also been explored [].

Q5: Is there a way to prepare α‐fluorobis(phenylsulfonyl)methane using this compound?

A5: Yes, α‐fluorobis(phenylsulfonyl)methane can be prepared from this compound []. This involves reacting this compound with potassium bis(trimethylsilyl)amide and benzenesulfonyl fluoride in tetrahydrofuran, followed by an acidic workup with hydrochloric acid [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.